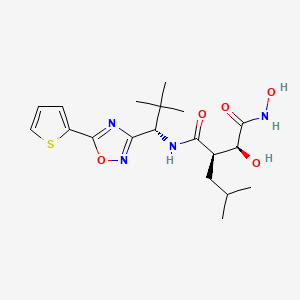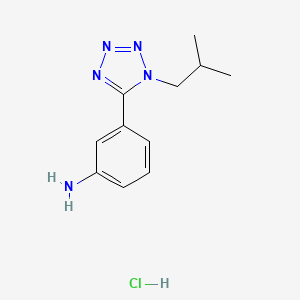
5-(m-Aminophenyl)-1-isobutyl-1H-tetrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TT-034 is a DNA-directed RNA interference-based gene therapy product designed for the treatment of chronic Hepatitis C Virus (HCV) infection. It is composed of a self-complementary recombinant DNA packaged in an adeno-associated virus capsid (AAV8) for the transduction of hepatocytes. TT-034 directs the continuous expression of three independent short hairpin RNAs that simultaneously target three well-conserved sequences located in the 5’ untranslated region and NS5B regions of the HCV genome .
準備方法
Synthetic Routes and Reaction Conditions: TT-034 is synthesized using a recombinant adeno-associated virus serotype 8 vector. The vector is engineered to carry the DNA sequences encoding the short hairpin RNAs. The preparation involves the following steps:
- Construction of the recombinant DNA plasmid containing the short hairpin RNA sequences.
- Packaging of the recombinant DNA into the adeno-associated virus capsid.
- Purification of the viral particles to ensure high purity and concentration.
Industrial Production Methods: The industrial production of TT-034 involves large-scale cell culture systems to produce the recombinant adeno-associated virus particles. The process includes:
- Transfection of the host cells with the recombinant DNA plasmid.
- Harvesting of the viral particles from the cell culture.
- Purification using techniques such as ultracentrifugation and chromatography to obtain high-purity viral vectors .
化学反応の分析
Types of Reactions: TT-034 undergoes several biochemical reactions within the host cells:
Transcription: The recombinant DNA is transcribed into RNA within the hepatocytes.
RNA Interference: The short hairpin RNAs are processed into small interfering RNAs that target the HCV RNA genome.
Common Reagents and Conditions:
Reagents: Recombinant DNA plasmid, adeno-associated virus capsid, host cells.
Conditions: Optimal cell culture conditions, including temperature, pH, and nutrient supply, are maintained to ensure efficient viral production and transduction.
Major Products Formed:
Short Hairpin RNAs: These are the primary products that mediate the RNA interference mechanism.
Small Interfering RNAs: These are derived from the short hairpin RNAs and target the HCV RNA genome for degradation.
科学的研究の応用
TT-034 has several scientific research applications, including:
Chemistry: It serves as a model for studying gene therapy and RNA interference mechanisms.
Biology: It is used to investigate the molecular pathways involved in HCV infection and the host immune response.
Medicine: TT-034 is being explored as a potential one-time treatment for chronic HCV infection, offering a long-term solution by targeting the viral RNA genome.
作用機序
TT-034 exerts its effects through the following mechanism:
Transduction: The adeno-associated virus capsid delivers the recombinant DNA into hepatocytes.
Transcription: The host cell’s transcriptional machinery continuously expresses the short hairpin RNAs.
RNA Interference: The short hairpin RNAs are processed into small interfering RNAs by the enzyme Dicer. .
類似化合物との比較
ALN-HBV: Another RNA interference-based therapy targeting the Hepatitis B Virus.
ARC-520: An RNA interference-based therapy designed to target the Hepatitis B Virus.
Comparison:
Uniqueness: TT-034 is unique in its design as it targets three well-conserved sequences in the HCV genome simultaneously, providing a robust and comprehensive approach to inhibiting viral replication.
Delivery Method: TT-034 uses an adeno-associated virus vector for delivery, which is known for its high transduction efficiency and long-term expression in hepatocytes.
Target Specificity: The short hairpin RNAs in TT-034 are specifically designed to target the HCV RNA genome, minimizing off-target effects and enhancing therapeutic efficacy
TT-034 represents a significant advancement in the field of gene therapy and RNA interference, offering a promising approach for the treatment of chronic HCV infection.
特性
分子式 |
C11H16ClN5 |
|---|---|
分子量 |
253.73 g/mol |
IUPAC名 |
3-[1-(2-methylpropyl)tetrazol-5-yl]aniline;hydrochloride |
InChI |
InChI=1S/C11H15N5.ClH/c1-8(2)7-16-11(13-14-15-16)9-4-3-5-10(12)6-9;/h3-6,8H,7,12H2,1-2H3;1H |
InChIキー |
QRFDPUUTKDZZIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=NN=N1)C2=CC(=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)
![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)

![1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)
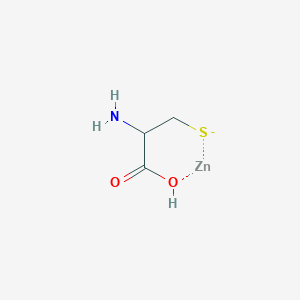
![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)
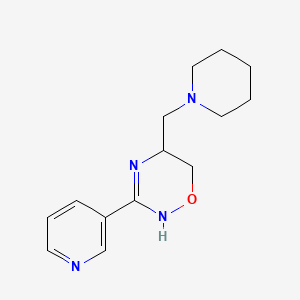
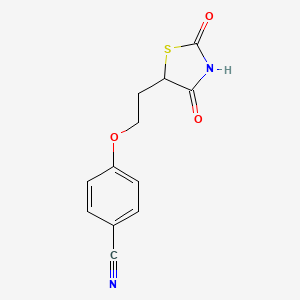
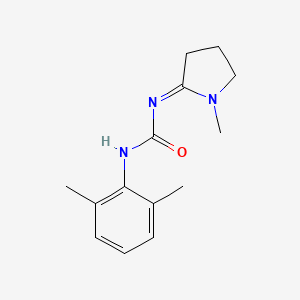
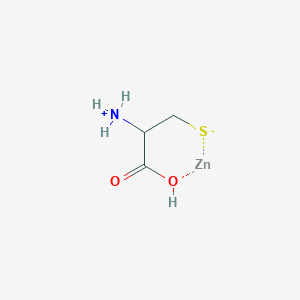
![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)
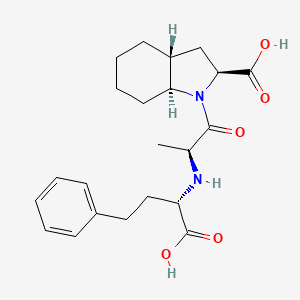
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10826262.png)
